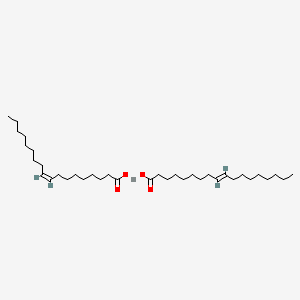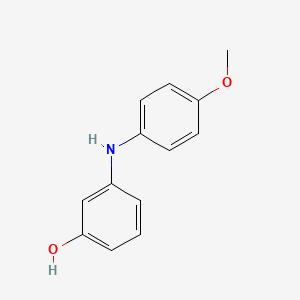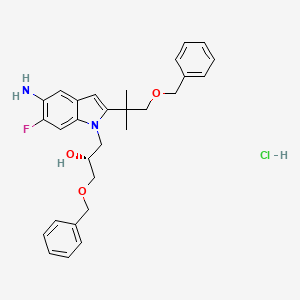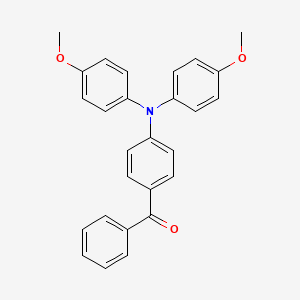![molecular formula C7H5ClFNO B14117578 (NZ)-N-[(4-chloro-2-fluorophenyl)methylidene]hydroxylamine](/img/structure/B14117578.png)
(NZ)-N-[(4-chloro-2-fluorophenyl)methylidene]hydroxylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(NZ)-N-[(4-chloro-2-fluorophenyl)methylidene]hydroxylamine: is a chemical compound characterized by the presence of a hydroxylamine group attached to a 4-chloro-2-fluorophenyl ring through a methylene linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (NZ)-N-[(4-chloro-2-fluorophenyl)methylidene]hydroxylamine typically involves the reaction of 4-chloro-2-fluorobenzaldehyde with hydroxylamine hydrochloride under basic conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding nitroso or nitro derivatives.
Reduction: Reduction of the compound can yield amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens, nitrating agents, or sulfonating agents.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aromatic compounds.
Applications De Recherche Scientifique
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.
Biology: In biological research, the compound may be used to study enzyme interactions and as a probe for investigating biochemical pathways.
Industry: In the industrial sector, the compound can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Mécanisme D'action
The mechanism by which (NZ)-N-[(4-chloro-2-fluorophenyl)methylidene]hydroxylamine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The hydroxylamine group can form covalent bonds with active sites, leading to inhibition or activation of the target. The specific pathways involved depend on the context of its application, whether in biological systems or chemical reactions.
Comparaison Avec Des Composés Similaires
- (NZ)-N-[(4-chloro-2-fluorophenyl)methylidene]hydroxylamine
- N-(4-chlorophenyl)methylidenehydroxylamine
- N-(4-fluorophenyl)methylidenehydroxylamine
Uniqueness: The presence of both chloro and fluoro substituents on the aromatic ring distinguishes this compound from its analogs. These substituents can significantly influence the compound’s reactivity, stability, and interactions with other molecules, making it a unique and valuable compound for various applications.
Propriétés
Formule moléculaire |
C7H5ClFNO |
|---|---|
Poids moléculaire |
173.57 g/mol |
Nom IUPAC |
(NZ)-N-[(4-chloro-2-fluorophenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C7H5ClFNO/c8-6-2-1-5(4-10-11)7(9)3-6/h1-4,11H/b10-4- |
Clé InChI |
XLNHUSXTEMVHPB-WMZJFQQLSA-N |
SMILES isomérique |
C1=CC(=C(C=C1Cl)F)/C=N\O |
SMILES canonique |
C1=CC(=C(C=C1Cl)F)C=NO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(2S)-4-methyl-2-[(2,3,5,6-tetramethylphenyl)sulfonylamino]pentanoic acid](/img/structure/B14117519.png)



![Triethoxy-[3-[1-(3-triethoxysilylpropoxy)propan-2-yloxy]propyl]silane](/img/structure/B14117572.png)
![2-amino-9-[(3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-1H-purin-6-one](/img/structure/B14117573.png)

![N-(3-chloro-4-fluorophenyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14117594.png)
![5-((2-fluorobenzyl)thio)-1,3-dimethyl-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14117599.png)
![[2-[3,4-Di(octadecanoyloxy)oxolan-2-yl]-2-hydroxyethyl] octadecanoate](/img/structure/B14117600.png)

